molecular formula C10H21N B163023 N-Butylcyclohexylamine CAS No. 10108-56-2

N-Butylcyclohexylamine

Cat. No. B163023
CAS RN: 10108-56-2
M. Wt: 155.28 g/mol
InChI Key: VXXLEXCQCSPKFI-UHFFFAOYSA-N
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Description

N-tert-Butylcyclohexylamine is a chemical compound with the molecular formula C10H21N . It is a clear colorless to light yellow liquid . It is part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular structure of N-tert-Butylcyclohexylamine can be represented by the SMILES notation: CC©©NC1CCCCC1 . Tools like MolView and ChemSpider can be used to visualize the 3D structure of the molecule.


Chemical Reactions Analysis

The hydrogenolysis of N-Benzylcyclohexylamine was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . A systematic approach to reactive chemicals analysis suggests that the reactive chemical hazards are highly dependent on the process conditions and mode of operation .


Physical And Chemical Properties Analysis

N-tert-Butylcyclohexylamine is a liquid with a clear colorless to light yellow appearance . It has a molecular formula of C10H21N . More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Analytical Characterization and Synthesis

N-Butylcyclohexylamine and its derivatives are synthesized and characterized for various analytical applications. These compounds are often studied for their potential in forensic and legislative challenges due to the emergence of new psychoactive substances. For instance, N-alkyl-arylcyclohexylamines, a group that includes N-Butylcyclohexylamine, have attracted attention due to their ketamine-like dissociative properties and are synthesized for analytical characterizations using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (Wallach et al., 2016).

Chemical Reaction and Synthesis Studies

N-Butylcyclohexylamine is also involved in chemical studies focusing on reaction mechanisms and synthesis. For example, dirhodium-catalyzed C-H amination is used for converting monocyclic and fused aromatics to primary and N-alkyl arylamines, where N-alkyl-arylcyclohexylamines play a significant role. This method is appreciated for its mildness, scalability, and efficiency in producing arylamines, a key functional group in various fields including pharmaceuticals and agrochemicals (Paudyal et al., 2016).

Combustion and Fuel Studies

In the context of energy and fuels, N-Butylcyclohexylamine is a subject of interest in oxidation and combustion studies. It's used as a surrogate component for petroleum- and coal-derived jet fuels, and its oxidation behavior is studied to understand the combustion chemistry of practical fuels better. Such studies are crucial for improving the efficiency and environmental impact of fuel use, with N-Butylcyclohexylamine serving as a model compound to understand the underlying chemical processes (Natelson et al., 2011).

Industrial Applications and Homogeneous Liquid Phase Extraction

The compound also finds relevance in industrial applications and analytical methods such as the elevated temperature homogeneous liquid phase extraction. This is coupled with ionic liquid-based dispersive liquid–liquid microextraction to extract certain pesticides from fruit juice samples. Cyclohexylamine, a related compound, is used in this process, highlighting the relevance of this chemical class in improving analytical methods for food safety (Anvar et al., 2020).

Safety And Hazards

N-tert-Butylcyclohexylamine is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

N-butylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-9-11-10-7-5-4-6-8-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLEXCQCSPKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905938
Record name N-Butylcyclohexanamine
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Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

207 °C
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
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Flash Point

200 °F (93 °C) OC
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
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Solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER
Record name N-BUTYL CYCLOHEXYLAMINE
Source Hazardous Substances Data Bank (HSDB)
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Density

0.8
Record name N-BUTYL CYCLOHEXYLAMINE
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Product Name

N-Butylcyclohexylamine

CAS RN

10108-56-2
Record name N-Butylcyclohexanamine
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Record name N-Butyl cyclohexylamine
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Record name N-Butylcyclohexanamine
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Record name N-butylcyclohexylamine
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Record name N-BUTYLCYCLOHEXYLAMINE
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Record name N-BUTYL CYCLOHEXYLAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Kijenski, P Winiarek, L Kojro - Przemysl Chemiczny, 2006 - cheric.org
PhOH aminated at 150-300 degrees C with n-butylamine gave over Pt/SiO2 (6 h/150 degrees C, const. activity) n-butylcyclohexylamine (1) with max. selectivity (35+%). Pt/MgO became …
Number of citations: 0 www.cheric.org
CW Kruse, RF Kleinschmidt - Journal of the American Chemical …, 1961 - ACS Publications
The reaction of acetylene with primary aliphatic amines in the presence of zinc and cadmium acetates has been shown to yield ethylidenimines, CH3CH= NR, instead of the N-…
Number of citations: 33 pubs.acs.org
VR Jumde, E Petricci, C Petrucci, N Santillo… - Organic …, 2015 - ACS Publications
… (19) In conclusion of this explorative section, three different protocols are possible for a synthetically useful conversion of phenol into N-butylcyclohexylamine: (i) 0.09 equiv of Pd at rt for …
Number of citations: 59 pubs.acs.org
YV Popov, VM Mokhov, SE Latyshova… - Russian Journal of …, 2017 - Springer
… Yield: 45% of N-nbutylcyclohexylamine 3e, 47% of di-n-butylamine 4a, and 10% of … Yield: 52% of N-nbutylcyclohexylamine 3e, 22%. of di-n-butylamine 4a, 9% of tri-n-butylamine 5a, …
Number of citations: 7 link.springer.com
CW Kruse, RF Kleinschmidt - Journal of the American Chemical …, 1961 - ACS Publications
Propyne was allowed to react in a 2: 1 molar ratio with secondary aliphatic amines in the presence of cadmium and zinc acetates to produce, N-dialkyl-1, l-dimethyl-2-butynylamines (XI) …
Number of citations: 31 pubs.acs.org
M Ortega, R Manrique, R Jiménez, M Parreño… - Catalysts, 2023 - mdpi.com
… [32], who studied the amination of phenol with butylamines to N-butylcyclohexylamine in Pd/C in a continuous flow system (12 h of reaction) with acceptable yields (46%) using 20 …
Number of citations: 2 www.mdpi.com
SL Montgomery, A Pushpanath, RS Heath… - Science …, 2020 - science.org
… , full conversion was not observed with butylamine, phenethylamine, or aniline, with only 13 of 90 enzymes appearing to give more than 50% conversion to N-butylcyclohexylamine 4 …
Number of citations: 42 www.science.org
JJ Sangster, JR Marshall, NJ Turner… - …, 2022 - Wiley Online Library
… To overcome this limitation, a TA-IRED cascade was constructed in compartmentalised approach where pIR-79 combined BmTA gave N-butylcyclohexylamine from butanal in 85 % …
WF Erickson - 1972 - search.proquest.com
… Cyclohexylamine and n-butyllithium (1:3) produced cyclohexanone (540 and 1-n-butylcyclohexylamine (550 in yields of 30 and 20%, respectively. …
Number of citations: 0 search.proquest.com
P Mäki-Arvela, IL Simakova, DY Murzin - Catalysis Reviews, 2023 - Taylor & Francis
… [Citation74] Interestingly even dehydroaromatization of cyclohexylamine occurred over Ni/MgO in its amination with butylamine forming N-butylaniline instead of N-butylcyclohexylamine…
Number of citations: 7 www.tandfonline.com

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